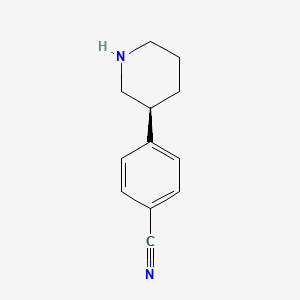
(S)-4-(Piperidin-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(Piperidin-3-yl)benzonitrile is an organic compound with the molecular formula C12H14N2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Piperidin-3-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and (S)-3-piperidinol.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction where (S)-3-piperidinol reacts with 4-bromobenzonitrile in the presence of a base like potassium carbonate (K2CO3) to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-4-(Piperidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
(S)-4-(Piperidin-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its potential biological activities, including its effects on various biological pathways.
Industrial Applications: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-(Piperidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
(S)-3-(Piperidin-3-yl)benzonitrile: Similar in structure but differs in the position of the piperidine ring.
4-(Piperidin-3-yl)benzonitrile: The non-chiral version of the compound.
3-(Piperidin-3-yl)benzonitrile: Another positional isomer with different chemical properties.
Uniqueness
(S)-4-(Piperidin-3-yl)benzonitrile is unique due to its specific chiral configuration, which can result in different biological activities compared to its non-chiral or positional isomers. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
4-[(3S)-piperidin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1 |
InChIキー |
IFBAFCLKWWHJED-GFCCVEGCSA-N |
異性体SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)C#N |
正規SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


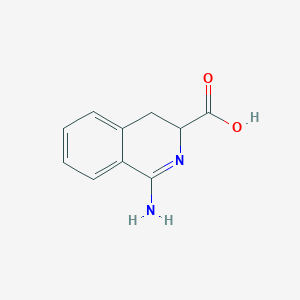

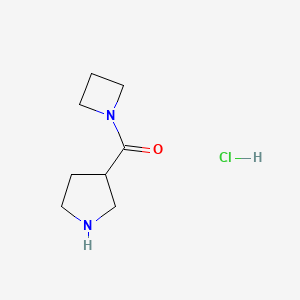
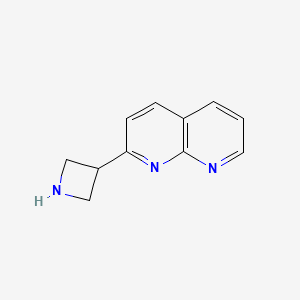

![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)



![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
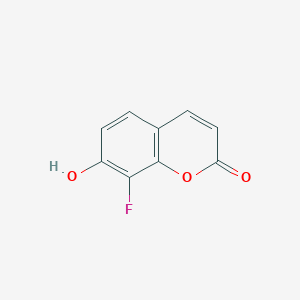

![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
